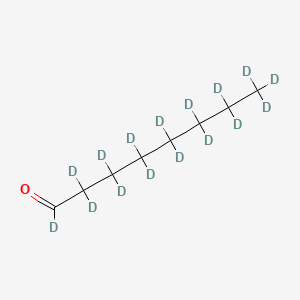

Octanal-d16

Vue d'ensemble

Description

Octanal-d16 is an isotopically labeled compound of octanal, with the molecular formula C8D16O and a molar mass of 144.31 g/mol . It is a colorless liquid at room temperature with a fragrant orange blossom taste . This compound is a highly volatile organic solvent that is compatible with many organic solvents and water . It is commonly used as a solvent and an intermediate in organic synthesis, as well as in the fragrance and cosmetics industries to enhance the fragrance of products .

Applications De Recherche Scientifique

Octanal-d16 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a starting material and reaction intermediate in organic synthesis.

Biology: Employed in metabolic studies to trace the fate of atoms in biological systems.

Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.

Industry: Applied in the fragrance and cosmetics industries to enhance product fragrances.

Mécanisme D'action

Target of Action

Octanal-d16, a deuterium-labeled form of Octanal , primarily targets olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . These receptors are part of a large family of G protein-coupled receptors that detect a wide spectrum of odorants in the environment .

Mode of Action

This compound interacts with its targets, OLFR2 and OR6A2, by serving as an endogenous ligand . Upon binding, it induces cAMP, Ca2+ flux, and production of mitochondrial and cytosolic reactive oxygen species . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .

Biochemical Pathways

The activation of the NLRP3 inflammasome by this compound leads to a cascade of biochemical reactions. The most pronounced pathway altered in response to this compound stimulation is the oxidative stress pathway . This pathway plays a crucial role in the development of atherosclerosis, a chronic inflammatory disease characterized by the deposition of modified lipids and the infiltration of macrophages in the arterial vasculature .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the immune-inflammatory responses in atherosclerotic plaques. It increases the expression and release of cytokines and chemokines, important in the development of lung injury and disease . It also affects the expression of several chemokines and inflammatory cytokines and increases the levels of interleukin 6 (IL-6) and IL-8 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound exhibits strong antifungal activity against certain pathogens in a dose-dependent manner . Moreover, it has been found that this compound can control the mycelial growth of two races of Fusarium oxysporum f. sp. lycopersici, suggesting its potential for future development of novel biofumigants .

Safety and Hazards

Orientations Futures

Octanal-d16 is used for deuterium exchange in the column of a gas chromatograph-mass spectrometer . It is often used as a starting material and reaction intermediate in organic synthesis . In addition, it is also commonly used in the fragrance and cosmetics industries to increase the fragrance of products .

Analyse Biochimique

Biochemical Properties

Octanal-d16, like its parent compound Octanal, interacts with various biomolecules. It has been found to be a ligand for olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, Octanal shows cytotoxicity against Hela cells . In vascular macrophages, this compound, through its interaction with OLFR2, drives vascular inflammation and atherosclerosis progression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with olfactory receptors. This compound, as a ligand for OLFR2, activates the NLRP3 inflammasome . This activation leads to vascular inflammation and atherosclerosis progression .

Temporal Effects in Laboratory Settings

This compound, like other deuterated compounds, is used extensively in laboratory experiments for various purposes .

Metabolic Pathways

Octanal, the parent compound of this compound, is generated by lipid peroxidation .

Méthodes De Préparation

Octanal-d16 is typically prepared by oxidizing octanal with heavy water (D2O) in the presence of a specific catalyst . This reaction can be carried out in both laboratory and industrial settings . The process involves the replacement of hydrogen atoms in octanal with deuterium atoms from heavy water, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Octanal-d16 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form octanoic acid.

Reduction: It can be reduced to form octanol.

Condensation: This compound can undergo condensation reactions with other compounds, often catalyzed by strong bases like potassium hydroxide.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and strong bases for condensation reactions . The major products formed from these reactions are octanoic acid, octanol, and various condensation products .

Comparaison Avec Des Composés Similaires

- Hexanal-d12

- Nonanal-d18

- Decanal-d20

Octanal-d16 stands out due to its specific applications in enhancing fragrances and its role as an intermediate in organic synthesis .

Propriétés

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGJRNETVAIRJ-ZEFOBESCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858239 | |

| Record name | (~2~H_16_)Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-66-7 | |

| Record name | (~2~H_16_)Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)